1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene
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Overview
Description
1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and a pent-3-yne-2-sulfinyl group. This compound belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene typically involves the following steps:
Formation of the Alkyne Group: The alkyne group can be introduced through various methods, such as the dehydrohalogenation of dihalides or the coupling of terminal alkynes with halides using palladium-catalyzed cross-coupling reactions.
Substitution on Benzene Ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the sulfinyl group can engage in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-Methyl-4-(phenylsulfonyl)benzene: Contains a phenylsulfonyl group instead of a pent-3-yne-2-sulfinyl group.
Properties
CAS No. |
61783-65-1 |
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Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-methyl-4-pent-3-yn-2-ylsulfinylbenzene |
InChI |
InChI=1S/C12H14OS/c1-4-5-11(3)14(13)12-8-6-10(2)7-9-12/h6-9,11H,1-3H3 |
InChI Key |
NECHNQULPSJHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)S(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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